N-(2-((2-苯基-1H-吲哚-3-基)硫代)乙基)肉桂酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

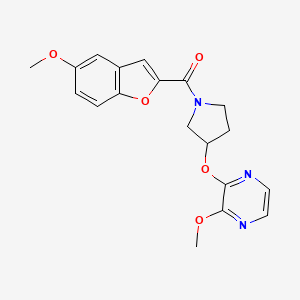

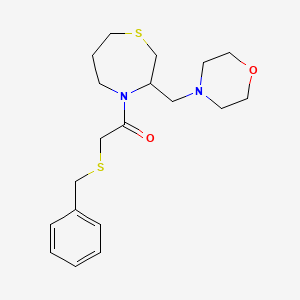

N-(2-((2-phenyl-1H-indol-3-yl)thio)ethyl)cinnamamide is a complex organic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry

科学研究应用

抗病毒活性

包括该化合物在内的吲哚衍生物已显示出作为抗病毒剂的潜力 . 它们已针对 SARS-CoV-2 RdRp(RNA 依赖性 RNA 聚合酶)进行了测试,该酶是冠状病毒复制的关键酶 . 其中一些化合物强烈抑制 SARS-CoV-2 RdRp 活性,同时表现出低细胞毒性和对病毒外切核酸酶的抗性 .

抗流感活性

该化合物已被确定为呼吸道合胞病毒 (RSV) 和甲型流感病毒 (IAV) 的有效抑制剂 . 它已显示出低微摩尔至亚微摩尔的 EC50 值,表明其具有作为双重抑制剂的潜力 .

抗癌特性

已发现吲哚衍生物是用于治疗癌细胞的生物活性化合物 . 近年来,由于其多种重要的生物学特性,它们引起了越来越多的关注 .

抗菌活性

吲哚衍生物具有抗菌特性 . 它们已被用于治疗人体各种类型的疾病 .

抗炎特性

吲哚衍生物已显示出作为抗炎剂的潜力 . 它们已被评估其体内抗炎活性 .

治疗各种疾病

作用机制

Target of Action

Indole derivatives have been found to bind with high affinity to multiple receptors . This suggests that “N-(2-((2-phenyl-1H-indol-3-yl)thio)ethyl)cinnamamide” might also interact with multiple targets in the body.

Mode of Action

Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Biochemical Pathways

Given the wide range of biological activities of indole derivatives, it is likely that this compound affects multiple biochemical pathways .

Result of Action

Given the biological activities of indole derivatives, it is likely that this compound has a wide range of effects at the molecular and cellular level .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-((2-phenyl-1H-indol-3-yl)thio)ethyl)cinnamamide typically involves multiple steps. One common method includes the reaction of 2-phenyl-1H-indole-3-thiol with an appropriate ethylating agent to form the intermediate compound. This intermediate is then reacted with cinnamoyl chloride under suitable conditions to yield the final product. The reaction conditions often involve the use of solvents like acetonitrile and catalysts such as sulphamic acid .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatography techniques.

化学反应分析

Types of Reactions

N-(2-((2-phenyl-1H-indol-3-yl)thio)ethyl)cinnamamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the indole ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in

属性

IUPAC Name |

(E)-3-phenyl-N-[2-[(2-phenyl-1H-indol-3-yl)sulfanyl]ethyl]prop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H22N2OS/c28-23(16-15-19-9-3-1-4-10-19)26-17-18-29-25-21-13-7-8-14-22(21)27-24(25)20-11-5-2-6-12-20/h1-16,27H,17-18H2,(H,26,28)/b16-15+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEUOWIWVSWSMDD-FOCLMDBBSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CC(=O)NCCSC2=C(NC3=CC=CC=C32)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/C(=O)NCCSC2=C(NC3=CC=CC=C32)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H22N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Methyl 2-{[({5-[(4-butylphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)acetyl]amino}benzoate](/img/new.no-structure.jpg)

![2-(4-cyclopropyl-1-(4-fluorophenyl)-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(4-fluorobenzyl)acetamide](/img/structure/B2543406.png)

![2-({6-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]pyridazin-3-yl}sulfanyl)-N-(4-methylphenyl)acetamide](/img/structure/B2543409.png)

![2-(6-benzyl-4-oxo-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)-N-(4-isopropylbenzyl)acetamide](/img/structure/B2543413.png)

![6-(4-butoxybenzoyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine](/img/structure/B2543414.png)

![1,7-dimethyl-3-pentyl-8-(1-phenylethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2543417.png)

![N-[[2-(Fluoromethyl)-6-oxaspiro[2.5]octan-2-yl]methyl]prop-2-enamide](/img/structure/B2543423.png)